molecular formula C8H5BrFNO B2949604 2-(4-Bromo-2-fluorophenoxy)acetonitrile CAS No. 749932-68-1

2-(4-Bromo-2-fluorophenoxy)acetonitrile

Cat. No.: B2949604
CAS No.: 749932-68-1
M. Wt: 230.036
InChI Key: FESVAUQUEOSFQZ-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenoxy)acetonitrile is an organic compound with the molecular formula C8H5BrFNO. It is characterized by the presence of a bromo and fluoro substituent on a phenoxy ring, along with an acetonitrile group. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenoxy)acetonitrile typically involves the reaction of 4-bromo-2-fluorophenol with acetonitrile in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenoxy)acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenoxy ring can be replaced by other groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted phenoxyacetonitriles.

    Oxidation: Formation of phenoxyacetic acids.

    Reduction: Formation of phenoxyethylamines.

Scientific Research Applications

2-(4-Bromo-2-fluorophenoxy)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenoxy)acetonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The presence of the bromo and fluoro substituents enhances its binding affinity and specificity for certain targets. The acetonitrile group can participate in various chemical reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-fluorophenyl)acetonitrile
  • 4-Bromo-2-fluorobenzonitrile
  • 2-Bromo-4-fluoroacetanilide

Uniqueness

2-(4-Bromo-2-fluorophenoxy)acetonitrile is unique due to the presence of both bromo and fluoro substituents on the phenoxy ring, which imparts distinct chemical and biological properties. The combination of these substituents with the acetonitrile group makes it a versatile compound for various applications .

Properties

IUPAC Name

2-(4-bromo-2-fluorophenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESVAUQUEOSFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Bromoacetonitrile (1.81 ml, 0.026M) was added to a solution of 4-bromo-2-fluorophenol (5.0 g, 0.026M) and potassium carbonate (3.54 g, 0.026M) in DMF (50 ml). The reaction was stirred for 12 hours and then partitioned between diethyl ether (200 ml) and water (200 ml). The organics were separated, dried over magnesium sulfate, filtered and concentrated in vacuuo to afford the title compound as a yellow oil (6.0 g). 1H NMR (CDCl3): δ 4.84 (s, 2H), 7.03–7.10 (m, 2H), 7.21 (m, 1H).
Quantity
1.81 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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